N-(2-aminoethyl)-4-methylbenzamide
Overview
Description
“N-(2-aminoethyl)-4-methylbenzamide” is a synthetic compound. It is a derivative of benzamide where the amide nitrogen is substituted with a 2-aminoethyl group . It is related to peptide nucleic acids (PNAs), which are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . PNAs are resistant to nucleases and proteases and have a low affinity for proteins, making them attractive for biological and medical applications .
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with compounds containing a carbonyl group . The synthesis method is easy to implement .Scientific Research Applications
1. Environmental Applications
N-(2-aminoethyl)-4-methylbenzamide derivatives have been utilized in environmental applications, particularly in water purification. For instance, a study by (Rahman & Nasir, 2019) discusses how a derivative of this compound was impregnated into a hydrous zirconium oxide matrix to create a composite material for the removal of Ni(II) from aqueous solutions. This composite demonstrated high removal efficiency (99.35%) of Ni(II) under optimal conditions.
2. Pharmaceutical Research
In the field of pharmaceutical research, derivatives of this compound have been explored for their potential in cancer treatment. (Theoclitou et al., 2011) identified a compound from a series of kinesin spindle protein inhibitors that showed promising results in arresting cancer cells and inducing cellular death. This compound exhibited both excellent biochemical potency and suitable pharmaceutical properties for clinical development.
3. Material Science
In material science, derivatives of this compound have been used in the synthesis of novel compounds with potential applications. For instance, (Al Mamari & Al Lawati, 2019) discuss the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its potential utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing their function and activity .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function or activity . The specific nature of these interactions and the resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical processes
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Based on its structural similarity to other compounds, it may exert various effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-4-methylbenzamide can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Properties
IUPAC Name |
N-(2-aminoethyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISCWLATEHABQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21381-67-9 | |
Record name | N-(2-aminoethyl)-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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